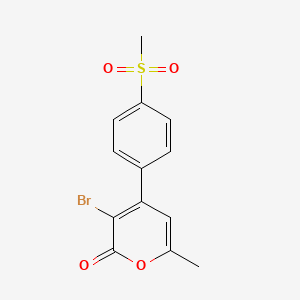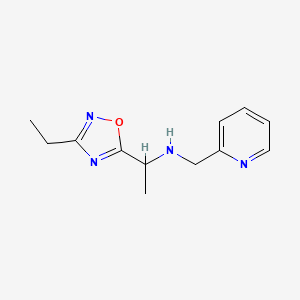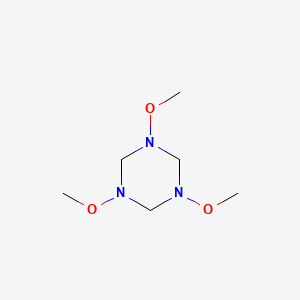
Ethyl beta-D-Glucuronide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl beta-D-Glucuronide Methyl Ester is a derivative of glucuronic acid, which is a significant metabolite in the human body. This compound is formed through the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-Glucuronosyltransferases. It is a minor metabolite of ethanol and is often used as a biomarker for alcohol consumption due to its prolonged elimination and incorporation in keratinized tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl beta-D-Glucuronide Methyl Ester typically involves the transesterification of beta-D-glucuronides. This process can be catalyzed by various reagents, including 2-chloro-1-methylpyridinium iodide and 4-DMAP, which facilitate the conversion of glucuronides to their ester forms .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale transesterification processes. These methods often utilize catalysts such as pure silica or SAFI to achieve high yields and efficient reaction times .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl beta-D-Glucuronide Methyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by either acid or base, leading to the formation of beta-D-glucuronic acid and ethanol.
Oxidation: Involves the use of oxidizing agents to convert the ester into its corresponding acid.
Substitution: Aminolysis reactions with ammonia or alkyl amines to yield amides.
Major Products: The major products formed from these reactions include beta-D-glucuronic acid, ethanol, and various amides depending on the substituents used in the reactions .
Aplicaciones Científicas De Investigación
Ethyl beta-D-Glucuronide Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Serves as a biomarker for alcohol consumption, aiding in forensic and clinical toxicology.
Medicine: Utilized in studies related to alcohol metabolism and its effects on the human body.
Industry: Employed in the production of various pharmaceuticals and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of Ethyl beta-D-Glucuronide Methyl Ester involves its formation through the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid. This reaction is catalyzed by UDP-Glucuronosyltransferases, resulting in the formation of the ester. The compound is then hydrolyzed by beta-glucuronidases, releasing beta-D-glucuronic acid and ethanol .
Comparación Con Compuestos Similares
Ethyl beta-D-Glucuronide Methyl Ester can be compared with other glucuronides such as:
- Phenolphthalein-beta-D-glucuronide
- 4-Nitrophenol-beta-D-glucuronide
- Morphine-3-O-beta-D-glucuronide
- Quercetin-3-O-beta-D-glucuronide
These compounds share similar glucuronidation pathways but differ in their aglycone components, leading to distinct biological and chemical properties .
This compound stands out due to its specific use as a biomarker for alcohol consumption, which is not a common application for other glucuronides .
Propiedades
Fórmula molecular |
C9H16O7 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C9H16O7/c1-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14-2/h4-7,9-12H,3H2,1-2H3/t4-,5-,6+,7-,9+/m0/s1 |
Clave InChI |
BVMRJNOXPXDKQV-KPRJIFDWSA-N |
SMILES isomérico |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
SMILES canónico |
CCOC1C(C(C(C(O1)C(=O)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


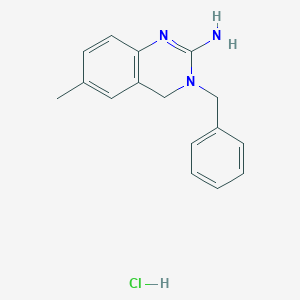

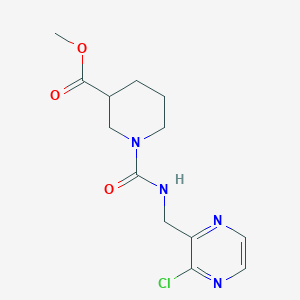
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)

![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)
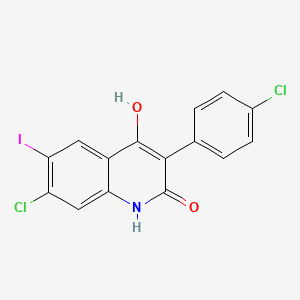
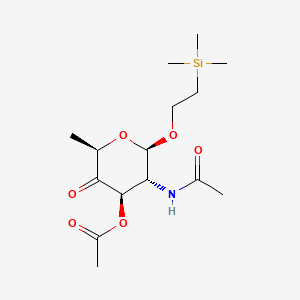
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)

